![molecular formula C16H12O2 B6052234 (3-Methylphenyl) 3-phenylprop-2-ynoate](/img/structure/B6052234.png)
(3-Methylphenyl) 3-phenylprop-2-ynoate
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Overview
Description
(3-Methylphenyl) 3-phenylprop-2-ynoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methylphenyl group and a 3-phenylprop-2-ynoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl) 3-phenylprop-2-ynoate typically involves the esterification of 3-methylphenol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl) 3-phenylprop-2-ynoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Various substituted esters or acids from substitution reactions.
Scientific Research Applications
(3-Methylphenyl) 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methylphenyl) 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl) 3-phenylpropanoate: Similar structure but lacks the alkyne group.
(3-Methylphenyl) 3-phenylprop-2-enoate: Contains a double bond instead of a triple bond.
(3-Methylphenyl) 3-phenylpropanoic acid: The ester group is replaced with a carboxylic acid group.
Uniqueness
(3-Methylphenyl) 3-phenylprop-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the alkyne group.
Properties
IUPAC Name |
(3-methylphenyl) 3-phenylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-13-6-5-9-15(12-13)18-16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWDBAOZDXGFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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